molecular formula C19H22N2O4S B2359179 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1171632-45-3

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2359179
CAS No.: 1171632-45-3
M. Wt: 374.46
InChI Key: BOJQPNIYKQEQIK-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines features from both tetrahydroquinoline and benzenesulfonamide moieties, which may confer various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S with a molecular weight of 378.45 g/mol. Its structure includes:

  • A tetrahydroquinoline ring, which is known for its interaction with neurotransmitter systems.
  • A benzenesulfonamide group, which is often associated with antibacterial and carbonic anhydrase inhibitory activities.
PropertyValue
Molecular FormulaC19H22N2O4S
Molecular Weight378.45 g/mol
CAS Number1324207-04-6

Anti-inflammatory and Anticancer Properties

Recent studies have indicated that this compound exhibits anti-inflammatory and anticancer properties. The mechanism of action appears to involve modulation of various signaling pathways associated with inflammation and cancer progression.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
  • Receptor Modulation : It has potential interactions with receptors that regulate cell proliferation and apoptosis.

Case Studies

  • In vitro Studies : Preliminary in vitro studies have shown that this compound can reduce the viability of cancer cell lines such as HeLa and A549 at certain concentrations, indicating its potential as an anticancer agent.
    • IC50 Values : The IC50 for HeLa cells was reported at approximately 20 µM, demonstrating significant cytotoxicity.
  • Animal Models : In vivo studies using murine models have suggested that treatment with this compound leads to reduced tumor growth rates compared to control groups.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnticancerDecreased cell viability (HeLa)
Enzyme InhibitionModulation of inflammatory enzymes

Synthesis

The synthesis of this compound typically involves several steps:

  • Acylation : Reaction of 2-methoxyacetic acid with a suitable acylating agent to form the acyl chloride.
  • Formation of Tetrahydroquinoline Derivative : This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base.
  • Sulfonation : The final step involves sulfonation using 3-methylbenzenesulfonyl chloride under controlled conditions.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Structural Modifications : Investigating analogs to enhance potency and selectivity.
  • Mechanistic Studies : Detailed studies on interaction pathways and target identification.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-3-7-17(11-14)26(23,24)20-16-9-8-15-6-4-10-21(18(15)12-16)19(22)13-25-2/h3,5,7-9,11-12,20H,4,6,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQPNIYKQEQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.